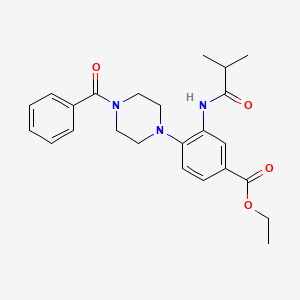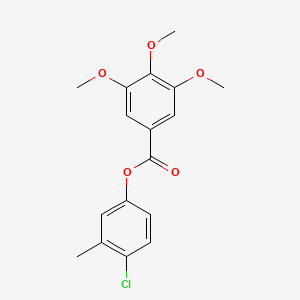
ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate, also known as EBI-005, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which plays a key role in the regulation of inflammatory responses in the skin.
Mécanisme D'action
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate selectively inhibits the PDE4 enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in skin cells. By inhibiting PDE4, ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that suppress the production of pro-inflammatory cytokines and chemokines in skin cells. This leads to a reduction in skin inflammation and clinical symptoms in psoriasis and atopic dermatitis.
Biochemical and Physiological Effects:
ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has been shown to have potent anti-inflammatory effects in skin cells and animal models of psoriasis and atopic dermatitis. In addition to its effects on cytokine production, ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate also inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes in skin cells. ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has also been shown to reduce the infiltration of inflammatory cells such as T cells, neutrophils, and dendritic cells into the skin in animal models of psoriasis and atopic dermatitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate for lab experiments is its selectivity for the PDE4 enzyme, which minimizes off-target effects and reduces the risk of toxicity. ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate is also highly potent, with an IC50 value in the low nanomolar range, which allows for effective inhibition of PDE4 at relatively low concentrations. However, one limitation of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate is its relatively short half-life in vivo, which may require frequent dosing and limit its clinical efficacy.
Orientations Futures
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has shown promising results in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. However, there are still several areas of research that need to be explored to fully understand the potential of this drug. Some possible future directions for research on ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate include:
- Investigation of the long-term safety and efficacy of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate in clinical trials
- Development of more potent and selective PDE4 inhibitors based on the structure of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate
- Exploration of the potential of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate for the treatment of other inflammatory skin diseases such as acne and rosacea
- Investigation of the mechanisms underlying the anti-inflammatory effects of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate in skin cells and animal models
- Identification of biomarkers that can predict response to ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate treatment in patients with psoriasis and atopic dermatitis
Méthodes De Synthèse
The synthesis of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 4-(4-benzoyl-1-piperazinyl)benzoic acid, which is prepared by reacting 4-aminobenzoic acid with benzoyl chloride and piperazine in the presence of a base. The final product, ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate, is obtained by coupling this intermediate with ethyl 3-(isobutyrylamino)benzoate using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has been extensively studied in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. In vitro studies have shown that ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 in human skin cells, which are key drivers of the inflammatory response in these diseases. In vivo studies in animal models of psoriasis and atopic dermatitis have demonstrated that ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate reduces skin inflammation and improves clinical symptoms such as erythema, scaling, and itching.
Propriétés
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-31-24(30)19-10-11-21(20(16-19)25-22(28)17(2)3)26-12-14-27(15-13-26)23(29)18-8-6-5-7-9-18/h5-11,16-17H,4,12-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYSJXNNJJREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-methylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)
![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)